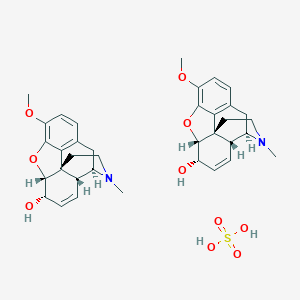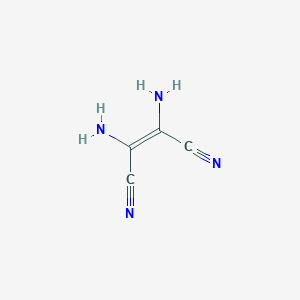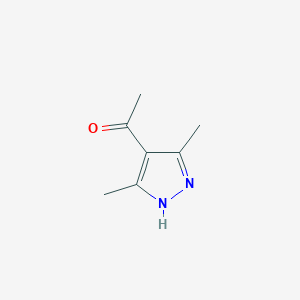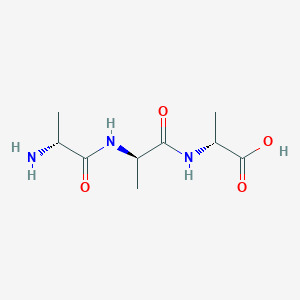
1,2,4-Triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Triphenylbenzene is a chemical compound with the molecular formula C24H18 . It has an average mass of 306.400 Da and a monoisotopic mass of 306.140839 Da .
Synthesis Analysis
1,2,4-Triphenylbenzene is one of the products of the radiolysis and pyrolysis of terphenyls, which are used as reactor coolants . The synthesis process involves the use of a chromatographic column and the checking of the column eluates by means of thin-layer chromatography .Molecular Structure Analysis
The molecular structure of 1,2,4-Triphenylbenzene is characterized by freely rotating bonds . The InChI representation of its structure isInChI=1S/C24H18/c1-4-10-19 (11-5-1)22-16-17-23 (20-12-6-2-7-13-20)24 (18-22)21-14-8-3-9-15-21/h1-18H . Physical And Chemical Properties Analysis
1,2,4-Triphenylbenzene has a density of 1.1±0.1 g/cm3, a boiling point of 452.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 68.4±0.8 kJ/mol and a flash point of 223.7±17.3 °C . The index of refraction is 1.619, and the molar refractivity is 100.0±0.3 cm3 .Relevant Papers There are several papers that discuss 1,2,4-Triphenylbenzene. One paper discusses the synthesis, purification, and physical behavior of 1,2,4-Triphenylbenzene . Another paper provides notes on 1,2,4-Triphenylbenzene .
Scientific Research Applications
Scintillation Applications
1,2,4-Triphenylbenzene, also known as TPB, has been used in scintillation applications . The TPB single crystal has been grown using slow cooling seed rotation technique . The crystal has good transmission in the entire visible region with a lower cutoff wavelength of 330 nm . It has been used as an organic scintillator material for high-energy neutron detection applications .
Optoelectronic Device Fabrication
TPB has been used in the fabrication of optoelectronic devices . The crystal has a laser-induced damage threshold (LDT) value of 1.25 GW/cm² . The third-order nonlinear optical susceptibility χ(3) is determined using the Z-scan technique as 3.07422×10⁻⁰⁹ esu .
Cyan-Light Emitting Molecule
Triferrocenyl-substituted 1,2,4-triphenylbenzene has been synthesized and used as a cyan-light emitting molecule . This substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
Organic Light Emitting Materials
1,2,4-Triphenylbenzene has been used as a building block for a wide variety of organic light emitting materials . These materials have been used in various applications such as frequency generation, optical fiber communication, and scintillation application .
Discotic Liquid Crystal Materials
1,2,4-Triphenylbenzene has been used in the development of discotic liquid crystal materials . These materials have unique properties that make them useful in a variety of applications.
High-Porosity Materials
1,2,4-Triphenylbenzene has been used in the development of high-porosity materials . These materials have a wide range of applications, including in the fields of catalysis, gas storage, and drug delivery.
properties
IUPAC Name |
1,2,4-triphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVBOQRPQKVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triphenylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


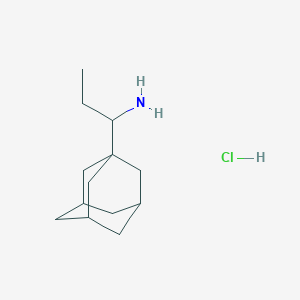

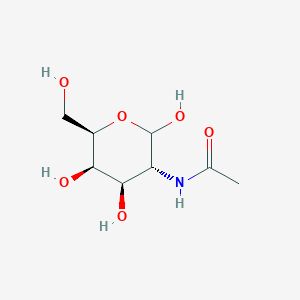
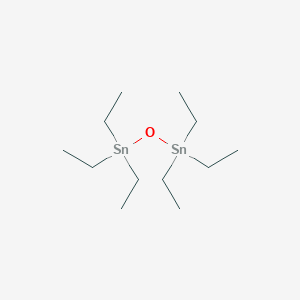

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
